MK-996 - 157263-00-8

MK-996

Catalog Number: EVT-276253
CAS Number: 157263-00-8
Molecular Formula: C30H28N4O3S
Molecular Weight: 524.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-996, also known as L-159,282, is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ] It belongs to the class of non-peptide, benzamide-based AT1 receptor antagonists. [, ] MK-996 has been utilized extensively in scientific research to investigate the role of the renin-angiotensin system (RAS) in various physiological and pathological processes, particularly in the cardiovascular system.

Losartan (L-159,884)

Compound Description: Losartan is a potent and selective nonpeptide AT1 antagonist used in the treatment of arterial hypertension and for pharmacological studies of AT1 receptors. [] Losartan can be radiolabeled with Carbon-11 for use in PET studies to image and quantify angiotensin II/AT1 receptors. []

Relevance: Losartan serves as a relevant comparative compound to MK-996 due to its shared classification as a nonpeptide AT1 receptor antagonist. [, ] The successful radiolabeling and utilization of Losartan in PET imaging studies provided a basis for exploring the potential of radiolabeling MK-996 for similar purposes. []

Sar¹Ile⁸-Angiotensin II

Compound Description: Sar¹Ile⁸-Angiotensin II is a potent angiotensin II analog commonly used in radioligand binding assays to investigate angiotensin II receptors. []

Relevance: This compound, radiolabeled with Iodine-125 ([¹²⁵I]-Sar¹Ile⁸-Angiotensin II), was instrumental in characterizing the binding affinity and antagonistic properties of MK-996 against angiotensin II receptors. [] Competition binding studies using [¹²⁵I]-Sar¹Ile⁸-Angiotensin II demonstrated that MK-996 competitively interacts with angiotensin II receptors. []

[α-¹¹C]Benzoyl Chloride

Compound Description: [α-¹¹C]Benzoyl Chloride is a radiolabeled synthetic precursor used in the production of ¹¹C-labeled MK-996. []

Relevance: [α-¹¹C]Benzoyl Chloride is a key intermediate in the synthesis of ¹¹C-labeled MK-996. [] The production and purification of [α-¹¹C]Benzoyl Chloride are crucial steps in developing a method for radiolabeling MK-996 for potential use in PET imaging. []

Classification

L-159282 is classified as a pharmaceutical compound and specifically belongs to the category of receptor antagonists targeting the angiotensin II type 1 receptor. It is utilized in various research contexts, particularly in studies involving positron emission tomography (PET) imaging to assess receptor binding and activity in vivo .

Synthesis Analysis

The synthesis of L-159282 involves several key steps that emphasize efficiency and yield. The conventional synthetic route includes:

  1. Preparation of Hydrochloride Salt: Gaseous hydrochloric acid is bubbled into a solution of propionitrile in methanol at low temperatures (0-5 °C) to form the hydrochloride salt of an intermediate compound.
  2. Formation of Aminoacetonitrile: Sodium hydroxide is added to a solution containing aminoacetonitrile hydrochloride, maintaining a low temperature to prevent decomposition.
  3. Cyclization Reaction: Acetylacetone is reacted with sodium methoxide at low temperatures, followed by the addition of the previously prepared hydrochloride salt and aminoacetonitrile. This mixture is heated at reflux (approximately 65 °C) for an extended period (16 hours) .
  4. Purification: After the reaction, the product undergoes distillation and phase separation to isolate the desired compound, which is then purified through crystallization methods.

This process has been optimized for brevity and high yield while minimizing waste production, making it suitable for scale-up in industrial settings .

Molecular Structure Analysis

The molecular structure of L-159282 features an imidazo[4,5-b]pyridine core with various substituents that contribute to its pharmacological activity:

  • Core Structure: The imidazo[4,5-b]pyridine moiety provides essential interactions with the angiotensin II receptor.
  • Substituents: The presence of a butyl group and a methoxymethyl group enhances lipophilicity and receptor binding affinity. Additionally, the tetrazole moiety plays a crucial role in stabilizing interactions with the target receptor .

Structural Data

The compound's molecular formula is C22H24N6O, with a molecular weight of approximately 396.47 g/mol. The structural elucidation has been confirmed through various spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry .

Chemical Reactions Analysis

L-159282 participates in several chemical reactions primarily related to its synthesis and pharmacological activity:

  1. Formation of Intermediates: The initial reactions involve nucleophilic substitutions and cyclization processes that lead to the formation of key intermediates necessary for constructing the final product.
  2. Receptor Binding: In biological systems, L-159282 interacts with angiotensin II receptors through competitive inhibition, blocking the action of angiotensin II, which can lead to vasodilation and decreased blood pressure .
  3. Metabolic Pathways: Research indicates that L-159282 undergoes metabolic transformations in vivo, which may affect its pharmacokinetics and bioavailability .
Mechanism of Action

L-159282 functions as an antagonist at the angiotensin II type 1 receptor, inhibiting its activation by angiotensin II. This mechanism can be described as follows:

  1. Competitive Inhibition: By binding to the angiotensin II type 1 receptor without activating it, L-159282 prevents angiotensin II from exerting its vasoconstrictive effects.
  2. Physiological Effects: The blockade leads to reduced vascular resistance and lower blood pressure, making it beneficial in treating conditions such as hypertension .
  3. Signal Transduction Modulation: The inhibition alters downstream signaling pathways associated with cardiovascular responses, contributing to its therapeutic efficacy .
Physical and Chemical Properties Analysis

L-159282 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and methanol but shows limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are critical for understanding its formulation and delivery in pharmaceutical applications .

Applications

L-159282 has significant scientific applications primarily within pharmacology and medical research:

  1. Hypertension Treatment: Due to its selective antagonism of the angiotensin II type 1 receptor, it is investigated for managing hypertension.
  2. Imaging Studies: As a radiolabeled compound ([11C]KR31173), it is utilized in PET imaging studies to visualize receptor distribution and activity in vivo .
  3. Research Tool: It serves as a valuable tool in studying the renin-angiotensin system's role in cardiovascular physiology and pathology.
Introduction to Angiotensin II Receptor Pharmacology and Therapeutic Targeting [3] [9]

Role of the Renin-Angiotensin System in Cardiovascular Pathophysiology

Angiotensinogen, synthesized primarily in hepatocytes, undergoes enzymatic cleavage by renin to form angiotensin I (Ang I). Angiotensin-converting enzyme (ACE) then converts Ang I to Ang II, an octapeptide with diverse cardiovascular actions [1] [7]. Beyond its classical vasopressor effects, Ang II drives pathophysiology through AT₁ receptor activation:

  • Oxidative Stress: AT₁ stimulation increases NADPH oxidase activity, generating reactive oxygen species (ROS) that oxidize LDL particles and promote endothelial dysfunction [3] [5].
  • Inflammation: Ang II upregulates adhesion molecules (VCAM-1, ICAM-1) and chemokines, facilitating monocyte infiltration into vascular walls—a critical step in atherogenesis [3] [5].
  • Fibrosis and Remodeling: In cardiac tissue, AT₁ activation induces fibroblast proliferation and collagen deposition, leading to myocardial stiffness and diastolic dysfunction [1] [9].
  • Thrombogenesis: Ang II enhances platelet adhesion and aggregation via thromboxane A₂ potentiation, increasing thrombosis risk in atherosclerotic vessels [6].

Table 1: Key Angiotensin Peptides and Their Pathophysiological Roles

PeptideEnzyme InvolvedPrimary ReceptorCardiovascular Effects
Angiotensin IIACE, chymaseAT₁Vasoconstriction, oxidative stress, inflammation, fibrosis
Angiotensin-(1–7)ACE2MasVasodilation, nitric oxide release, anti-thrombotic
Angiotensin IVAminopeptidasesAT₄Vasodilation, endothelial repair

RAAS overactivation is particularly detrimental in coronary heart disease (CHD). Ang II accelerates endothelial damage, allowing LDL infiltration and foam cell formation. In hyperlipidemic rabbit models, Ang II infusion induces fatal plaque rupture and thrombosis, mirroring human acute coronary syndromes [3] [5]. Hepatocyte-derived angiotensinogen further amplifies this cascade, as evidenced by reduced atherosclerosis in hepatocyte-specific angiotensinogen knockout mice [3].

Pharmacological Significance of AT₁ Receptor Antagonism

AT₁ receptor antagonists competitively inhibit Ang II binding, blunting both hemodynamic and cellular pathologies:

  • Vascular Effects: Blockade reduces systemic vascular resistance by preventing G-protein-coupled vasoconstriction and endothelial nitric oxide synthase (eNOS) uncoupling. This restores NO bioavailability, inhibiting platelet aggregation and leukocyte adhesion [6] [8].
  • Cardiac Protection: AT₁ antagonism suppresses maladaptive hypertrophy by inhibiting protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways in cardiomyocytes [1] [9].
  • Antifibrotic Actions: By attenuating transforming growth factor-beta (TGF-β) and plasminogen activator inhibitor-1 (PAI-1), antagonists reduce collagen deposition in heart and kidney tissues [1] [10].

Table 2: AT₁ vs. AT₂ Receptor Signaling in Cardiovascular Tissues

ParameterAT₁ ReceptorAT₂ Receptor
Vascular ToneVasoconstrictionVasodilation (via NO/bradykinin)
Cell GrowthHypertrophy/proliferationAnti-proliferative/apoptotic
ROS ProductionIncreased (NADPH oxidase)Scavenging
Clinical BlockadeTherapeutic inhibitionUnblocked (potential benefit)

L-159282 exhibits unique properties among early AT₁ antagonists:

  • Potency: Half-maximal inhibitory concentration (IC₅₀) values below 1 nM for human AT₁ receptors, exceeding losartan’s affinity by >100-fold [4].
  • Insurmountable Antagonism: Binds covalently to AT₁ via carboxylate interactions, producing prolonged receptor inactivation even after washout [4] [8].
  • Nitric Oxide Modulation: Like valsartan, L-159282 stimulates NO release from platelets and endothelial cells, contributing to antithrombotic effects independent of blood pressure reduction [6].

Table 3: In Vitro Binding Affinities of Select AT₁ Receptor Antagonists

CompoundRelative AT₁ Binding AffinityFunctional AntagonismActive Metabolite
L-1592821 (Reference)InsurmountableNo
Losartan50SurmountableYes (EXP3174)
Candesartan1.5InsurmountableYes
Valsartan5InsurmountableNo

Rationale for Developing Nonpeptide AT₁ Antagonists

Peptide-based Ang II inhibitors like saralasin faced critical limitations:

  • Oral Bioavailability: Peptides undergo rapid enzymatic degradation in the gastrointestinal tract, necessitating intravenous administration [2] [8].
  • Partial Agonism: Saralasin activates AT₁ receptors in angiotensin-depleted states, causing paradoxical hypertension [8].
  • Short Half-Life: Plasma half-life <10 minutes, requiring continuous infusion [2].

L-159282 emerged from systematic optimization of imidazole biphenyl templates:

  • Molecular Design: Incorporates a biphenyl-tetrazole moiety that mimics Tyr⁴-Ile⁵-His⁶ residues of Ang II, enabling high-affinity docking at the AT₁ orthosteric site. The imidazo[4,5-b]pyridine core enhances membrane permeability versus earlier benzimidazole derivatives [2] [4].
  • Synthetic Challenges: Early routes required hazardous azidation steps. Process chemistry innovations enabled safer tetrazole ring formation using trimethylsilyl azide catalysis [2].
  • Balanced Affinity: Unlike most AT₁-selective antagonists, L-159282 retains moderate AT₂ binding (Ki ≈ 15 nM), potentially preserving cardioprotective signaling while blocking pathological AT₁ effects [4].

This compound validated the therapeutic potential of insurmountable AT₁ blockade, influencing subsequent development of clinical agents like candesartan and telmisartan. Its pharmacophore remains a template for dual-action cardiovascular therapeutics targeting RAAS and complementary pathways.

Properties

CAS Number

157263-00-8

Product Name

L-159282

IUPAC Name

N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylbenzamide

Molecular Formula

C30H28N4O3S

Molecular Weight

524.6 g/mol

InChI

InChI=1S/C30H28N4O3S/c1-4-27-32-28-20(2)18-21(3)31-29(28)34(27)19-22-14-16-23(17-15-22)25-12-8-9-13-26(25)38(36,37)33-30(35)24-10-6-5-7-11-24/h5-18H,4,19H2,1-3H3,(H,33,35)

InChI Key

LIUNMFCWFYFUGQ-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=CC=C5)N=C(C=C2C)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-((2'-(benzoylaminosulfonyl)biphenyl-4-yl)methyl)-2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridine
L 159282
L-159,282
L-159282
MK 996
MK-996

Canonical SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=CC=C5)N=C(C=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.